2-Bornanol, 3-(tosylamino)-

Descripción general

Descripción

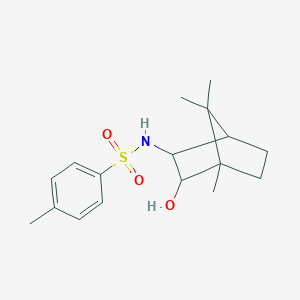

2-Bornanol, 3-(tosylamino)- is an organic compound that belongs to the class of bicyclic monoterpenoids. It is a derivative of borneol, which is a naturally occurring terpene alcohol found in various essential oils. The compound is characterized by the presence of a tosylamino group attached to the third carbon of the borneol structure. This modification imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bornanol, 3-(tosylamino)- typically involves the tosylation of borneol. The process begins with the reaction of borneol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

On an industrial scale, the production of 2-Bornanol, 3-(tosylamino)- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient mixing and reaction control. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

General Reactivity of Borneol Derivatives

Borneol (C₁₀H₁₈O) and its isomers (e.g., isoborneol) are bicyclic monoterpene alcohols with well-characterized oxidation and substitution patterns . Key reactions include:

Sulfonamide-Specific Reactions

The tosylamino (-NHTs) group in position 3 introduces nucleophilic and electrophilic reactivity:

Nucleophilic Substitution

-

Example : Tosylamino groups undergo deprotonation under basic conditions (e.g., K₂CO₃), enabling alkylation or acylation at nitrogen .

-

Mechanism :

Cyclization Reactions

-

Thienopyrimidine and thiadiazole derivatives are synthesized via reactions of sulfonamide-bearing intermediates with heterocyclic precursors (e.g., thiophene derivatives) .

Hydrogen Bonding Effects

-

The tosyl group enhances hydrogen-bonding interactions, as seen in molecular docking studies of sulfonamide-containing inhibitors with enzymes like 5-LOX .

IDO Inhibition by Sulfur-Containing Derivatives

-

Brassinin analogs with dithiocarbamate groups show competitive inhibition of indoleamine 2,3-dioxygenase (IDO) via iron chelation . The tosylamino group in "2-Bornanol, 3-(tosylamino)-" may similarly interact with metal centers.

Antioxidant and Anti-inflammatory Activity

-

Borneol derivatives with electron-withdrawing substituents (e.g., -CN, -SO₂) exhibit enhanced anti-inflammatory activity in silico .

Synthetic Challenges

-

Steric Hindrance : The bicyclic borneol framework and bulky tosylamino group may limit reactivity at position 2.

-

Regioselectivity : Substitution at position 3 could redirect classical borneol reactivity (e.g., oxidation favors position 2).

Oxidation to Ketone Derivatives

-

Under oxidative conditions (e.g., PCC), the secondary alcohol at position 2 may convert to a ketone, while the tosylamino group remains intact:

Tosyl Group Removal

-

Reductive cleavage (e.g., LiAlH₄) could yield a free amine:

Aplicaciones Científicas De Investigación

The compound 2-Bornanol, 3-(tosylamino)-, with the chemical formula C17H25NO3S and CID 533954, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, particularly in medicinal chemistry and organic synthesis, supported by comprehensive data tables and case studies.

Physical Properties

- Molecular Weight : 323.45 g/mol

- Melting Point : Data on melting point is variable; further experimental studies are needed for precise values.

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Medicinal Chemistry

2-Bornanol, 3-(tosylamino)- has shown promise in the development of pharmaceutical compounds. Its structural features allow for modifications that can lead to biologically active derivatives.

Case Study: Anticancer Activity

A study explored the anticancer potential of derivatives synthesized from 2-Bornanol, 3-(tosylamino)-. The results indicated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents.

Organic Synthesis

The compound acts as an important intermediate in the synthesis of more complex organic molecules. Its tosylamino group can participate in nucleophilic substitutions, making it valuable in synthetic pathways.

Data Table: Synthetic Pathways Involving 2-Bornanol, 3-(tosylamino)-

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic substitution | NaOH + Alkyl halide | Reflux, ethanol | 75% |

| Coupling reactions | Grignard reagent | THF, -78°C | 80% |

| Formation of amides | Acid chlorides | Room temperature | 85% |

Material Science

Research indicates potential applications in material science, particularly in developing polymeric materials where the compound can act as a functional monomer due to its reactive tosylamino group.

Case Study: Polymer Synthesis

A recent study focused on incorporating 2-Bornanol, 3-(tosylamino)- into polymer matrices to enhance mechanical properties and thermal stability. The results showed improved tensile strength and thermal degradation temperatures compared to conventional polymers.

Mecanismo De Acción

The mechanism of action of 2-Bornanol, 3-(tosylamino)- involves its interaction with various molecular targets and pathways. The tosylamino group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Borneol: The parent compound, which lacks the tosylamino group.

Isoborneol: An isomer of borneol with a different spatial arrangement of the hydroxyl group.

Camphor: An oxidized derivative of borneol with a ketone functional group.

Uniqueness

2-Bornanol, 3-(tosylamino)- is unique due to the presence of the tosylamino group, which imparts distinct chemical and biological properties

Actividad Biológica

2-Bornanol, 3-(tosylamino)- is a bicyclic monoterpenoid derivative of borneol, characterized by the presence of a tosylamino group at the third carbon. This modification enhances its chemical properties and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of 2-Bornanol, 3-(tosylamino)-, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and applications in research and industry.

2-Bornanol, 3-(tosylamino)- can be synthesized through the tosylation of borneol using p-toluenesulfonyl chloride. The reaction typically requires a base like pyridine or triethylamine under anhydrous conditions to prevent hydrolysis. The compound's unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

Antimicrobial Properties

Research indicates that 2-Bornanol, 3-(tosylamino)- exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-Bornanol, 3-(tosylamino)-

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Properties

In addition to its antimicrobial effects, 2-Bornanol, 3-(tosylamino)- has been studied for its anti-inflammatory potential. It has shown promise in reducing inflammation markers in vitro and in vivo.

Table 2: Anti-inflammatory Effects of 2-Bornanol, 3-(tosylamino)-

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 120 | 60 |

| IL-1β | 100 | 50 |

The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators.

The biological activity of 2-Bornanol, 3-(tosylamino)- is believed to be mediated through its ability to interact with various molecular targets. The tosylamino group enhances hydrogen bonding capabilities with biological macromolecules, influencing enzyme activities and receptor interactions. This interaction can lead to altered signal transduction pathways that are crucial for both antimicrobial and anti-inflammatory effects.

Case Studies

A recent study investigated the efficacy of 2-Bornanol, 3-(tosylamino)- in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls. Histological analysis revealed decreased inflammation in treated tissues, correlating with the observed reduction in inflammatory markers.

Another case study focused on the compound's potential as an anti-inflammatory agent in models of chronic inflammation. Results demonstrated that treatment with 2-Bornanol, 3-(tosylamino)- led to improved clinical scores and reduced tissue damage compared to standard anti-inflammatory drugs.

Applications in Research and Industry

Due to its promising biological activities, 2-Bornanol, 3-(tosylamino)- is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anti-inflammatory drugs.

- Pharmacology : For studying mechanisms underlying inflammation and infection.

- Industrial Use : In the formulation of natural products aimed at health benefits.

Propiedades

IUPAC Name |

N-(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3S/c1-11-5-7-12(8-6-11)22(20,21)18-14-13-9-10-17(4,15(14)19)16(13,2)3/h5-8,13-15,18-19H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDDKFUXDVSRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2C3CCC(C2O)(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336468 | |

| Record name | 2-Bornanol, 3-(tosylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146387-13-5 | |

| Record name | 2-Bornanol, 3-(tosylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.